molecular formula C21H20N2O3S B3653856 N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide

N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B3653856
M. Wt: 380.5 g/mol
InChI Key: XHNOOCPTZXRWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a sulfamoyl group linked to a 3,5-dimethylphenyl moiety. The compound’s intricate structure contributes to its diverse chemical properties and reactivity.

Scientific Research Applications

N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

While the specific mechanism of action for “N-(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)benzamide” is not available, sulfonamides are known to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides in organisms. This makes them effective antimicrobial agents .

Safety and Hazards

The safety data sheet for benzamide, a related compound, suggests that it may be harmful if swallowed and is suspected of causing genetic defects . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for “N-(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)benzamide” and related compounds could involve further exploration of their biological activities and potential applications in medicine and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the sulfonation of 3,5-dimethylphenylamine followed by coupling with 4-aminobenzamide. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfonamides.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}propionamide

Uniqueness

N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both sulfamoyl and benzamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15-12-16(2)14-19(13-15)23-27(25,26)20-10-8-18(9-11-20)22-21(24)17-6-4-3-5-7-17/h3-14,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNOOCPTZXRWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.